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molecular formula C12H9NO4S B8440796 2-(4-Nitronaphthalen-1-ylthio)acetic acid

2-(4-Nitronaphthalen-1-ylthio)acetic acid

Cat. No. B8440796
M. Wt: 263.27 g/mol
InChI Key: VTSALSWWHCFCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466157B2

Procedure details

97 mg 19 was suspended in 1 ml methanol, to which, in Argon atmosphere, was added 1.4 ml KOH solution (1M in CH3OH). The resulting mixture was stirred at room temperature for 12 hours affording a homogenous solution. 103 μl tert butyl bromoacetate was added through syringe. The reaction solution was continued for 12 hours and concentrated. The residue was dissolved in water and acidified with solid NaHSO4. The yellow precipitate was filtered and washed with water. Dried in air, 78.8 mg (85.6%, 2 steps) yellow solid was obtained. 1H NMR (400 MHz, CDCl3) δ 8.63 (d, J=8.4 Hz, 1H), 8.40 (d, J=8.4 Hz, 1H), 8.18 (d, J=8.1 Hz, 1H), 7.77 (t, J=7.6 Hz, 1H), 7.69 (t, J=7.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 1H), 3.91 (s, 2H). LRMS (ES−) 218 (M—H—CO2)−; HRMS (ES−) m/z calculated for C12H8NO4S (M−H)− 262.0180, found 262.0180.
Name
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
103 μL
Type
reactant
Reaction Step Three
[Compound]
Name
M—H—CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=O)[S:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][CH:6]=1.[OH-].[K+].BrC[C:24]([O:26]C(C)(C)C)=[O:25]>CO>[N+:15]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([S:4][CH2:3][C:24]([OH:26])=[O:25])=[CH:6][CH:7]=1)([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
97 mg
Type
reactant
Smiles
CN(C(SC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-])=O)C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
103 μL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Four
Name
M—H—CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording a homogenous solution
WAIT
Type
WAIT
Details
The reaction solution was continued for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Dried in air, 78.8 mg (85.6%, 2 steps) yellow solid
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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